

# An In-Depth Technical Guide to Utreloxastat (PTC857, EPI-857)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Utreloxastat**, also known by its synonyms PTC857 and EPI-857, is an investigational small molecule that has been evaluated for the treatment of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS). It is a potent, orally bioavailable, and blood-brain barrier-permeable inhibitor of 15-lipoxygenase (15-LO). The primary mechanism of action of **Utreloxastat** is the reduction of oxidative stress and the inhibition of ferroptosis, a form of iron-dependent programmed cell death implicated in the pathophysiology of various neurodegenerative conditions. This technical guide provides a comprehensive overview of the available scientific data on **Utreloxastat**, including its mechanism of action, pharmacokinetic properties, and clinical trial outcomes.

## Core Mechanism of Action: Inhibition of 15-Lipoxygenase and Ferroptosis

**Utreloxastat** is a redox-active inhibitor of ferroptosis that functions by targeting the enzyme 15-lipoxygenase (15-LO).[1] In pathological states such as ALS, increased oxidative stress leads to the upregulation of 15-LO.[1] This enzyme catalyzes the peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes, leading to the formation of lipid hydroperoxides.[1] This process, in the presence of iron, triggers a cascade of events culminating in ferroptosis, a



form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1]

By inhibiting 15-LO, **Utreloxastat** is designed to block the production of these lipid hydroperoxides, thereby reducing oxidative stress, preventing the depletion of reduced glutathione (a key antioxidant), and ultimately inhibiting neuronal cell death via ferroptosis.[1] Preclinical studies have suggested that **Utreloxastat** is a potent protector against neuronal cell death in various in vitro and in vivo models of neurodegeneration.[2]

### Signaling Pathway of Utreloxastat's Action



Click to download full resolution via product page



Caption: Utreloxastat's inhibition of the 15-LO pathway to prevent ferroptosis.

## **Quantitative Data Summary**

The following tables summarize the available quantitative data for **Utreloxastat** from in vitro and clinical studies.

Table 1: In Vitro Pharmacology and Drug Metabolism

| Parameter                                     | Value       | Source |
|-----------------------------------------------|-------------|--------|
| CYP Inhibition                                |             |        |
| CYP1A2 IC50                                   | > 5.3 μM    | [1]    |
| CYP2B6 IC50                                   | > 5.3 μM    | [1]    |
| Other CYP450s IC50                            | > 46 μM     | [1]    |
| CYP Induction (in human hepatocytes at 20 μM) |             |        |
| CYP2B6                                        | Induced     | [1]    |
| CYP3A4                                        | Induced     | [1]    |
| CYP1A2                                        | Not Induced | [1]    |

Table 2: Phase 1 Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)



| Dose    | C <sub>max</sub> (ng/mL) | T <sub>max</sub> (hr) | AUC <sub>0-t</sub><br>(ng·hr/mL) | t <sub>1</sub> / <sub>2</sub> (hr) |
|---------|--------------------------|-----------------------|----------------------------------|------------------------------------|
| 100 mg  | 129 ± 53                 | 4.0 (2.0-6.0)         | 2710 ± 870                       | 20.0 ± 2.9                         |
| 200 mg  | 309 ± 127                | 3.5 (2.0-6.0)         | 7110 ± 2400                      | 23.9 ± 3.4                         |
| 400 mg  | 717 ± 296                | 4.0 (2.0-6.0)         | 16500 ± 5820                     | 25.3 ± 4.5                         |
| 600 mg  | 1080 ± 411               | 4.0 (3.0-6.0)         | 26200 ± 9160                     | 24.1 ± 3.7                         |
| 1000 mg | 1680 ± 681               | 4.0 (2.0-6.0)         | 43600 ± 16100                    | 23.4 ± 3.2                         |

Data presented

as mean ± SD,

with Tmax as

median (range).

Data extracted

from Gao L, et al.

(2023).

**Table 3: Phase 1 Pharmacokinetics in Healthy** 

Volunteers (Multiple Ascending Doses - Day 14)

| Dose Regimen | C <sub>max</sub> (ng/mL) | T <sub>max</sub> (hr) | AUC <sub>0-24</sub> (ng·hr/mL) |
|--------------|--------------------------|-----------------------|--------------------------------|
| 150 mg QD    | 533 ± 162                | 2.0 (1.0-4.0)         | 8150 ± 2550                    |
| 250 mg BID   | 1080 ± 333               | 4.0 (2.0-4.0)         | 16600 ± 4980                   |
| 500 mg QD    | 1340 ± 435               | 3.0 (2.0-4.0)         | 20300 ± 6500                   |

Data presented as

mean ± SD, with T<sub>max</sub>

as median (range).

Following multiple

doses, the terminal

half-life was ≥33

hours. Data extracted

from Gao L, et al.

(2023).



### **Clinical Development and Outcomes**

**Utreloxastat** progressed to Phase 2 clinical trials for the treatment of ALS.

- Phase 1: A first-in-human study in healthy volunteers demonstrated that Utreloxastat was safe and well-tolerated at single doses up to 1000 mg and multiple doses of 500 mg once daily or 250 mg twice daily for 14 days.[1] The pharmacokinetic profile supported further development.[1]
- Phase 2 (cardinALS trial): This randomized, double-blind, placebo-controlled trial investigated the efficacy and safety of Utreloxastat in patients with ALS.[3] Unfortunately, PTC Therapeutics announced that the trial did not meet its primary or secondary endpoints.
  [3] There was no significant change in the ALSFRS-R score from baseline to 24 weeks for patients receiving Utreloxastat compared to placebo.[3] Additionally, no significant reduction in the neurofilament light chain (NfL), a biomarker of nerve damage, was observed.[3] As a result of these findings, the further development of Utreloxastat for ALS was discontinued.
  [4]

## **Experimental Protocols**

Detailed proprietary experimental protocols for **Utreloxastat** are not publicly available. However, based on its mechanism of action, the following are representative methodologies for key assays.

## 15-Lipoxygenase (15-LO) Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of 15-LO. The formation of a conjugated diene product from a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid) is monitored spectrophotometrically.

#### Materials:

- Purified 15-lipoxygenase enzyme
- Substrate: Linoleic acid or Arachidonic acid



- Buffer: Borate buffer or similar, pH 9.0
- Test compound (**Utreloxastat**) dissolved in a suitable solvent (e.g., DMSO)
- Spectrophotometer capable of measuring absorbance at 234 nm

#### Procedure:

- Prepare a reaction mixture containing the buffer and the 15-LO enzyme in a quartz cuvette.
- Add the test compound (Utreloxastat) at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.
- Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).
- Immediately monitor the increase in absorbance at 234 nm over time. This absorbance change corresponds to the formation of the conjugated diene product.
- Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
- The percent inhibition is determined by comparing the reaction velocity in the presence of the inhibitor to the velocity of a control reaction (containing only the solvent).
- The IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

#### **Cellular Ferroptosis Inhibition Assay (General Protocol)**

This assay assesses the ability of a compound to protect cells from ferroptosis induced by a known trigger, such as erastin or RSL3.

#### Materials:

A suitable cell line susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells)



- Cell culture medium and supplements
- Ferroptosis inducer: Erastin (inhibits the cystine/glutamate antiporter system Xc<sup>-</sup>) or RSL3 (inhibits glutathione peroxidase 4, GPX4)
- Test compound (Utreloxastat)
- Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell stain like propidium iodide)
- Plate reader or fluorescence microscope

#### Procedure:

- Seed the cells in a multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compound (Utreloxastat) for a specified period (e.g., 1-2 hours).
- Induce ferroptosis by adding a known concentration of erastin or RSL3 to the cell culture medium.
- Include appropriate controls: untreated cells, cells treated with the ferroptosis inducer alone, and cells treated with the test compound alone.
- Incubate the cells for a period sufficient to induce cell death in the positive control wells (e.g., 24-48 hours).
- Measure cell viability using a chosen assay. For example, with a CellTiter-Glo® assay, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
- The protective effect of the test compound is determined by the increase in cell viability in the presence of the ferroptosis inducer compared to the inducer-only control.
- The EC<sub>50</sub> value (the concentration of the compound that provides 50% of the maximal protective effect) can be calculated from the dose-response curve.



## **Experimental Workflow for Preclinical Evaluation**



Click to download full resolution via product page



Caption: A generalized workflow for the preclinical and clinical development of **Utreloxastat**.

#### Conclusion

**Utreloxastat** (PTC857, EPI-857) is a well-characterized inhibitor of 15-lipoxygenase with a clear mechanism of action in preventing ferroptosis. While it demonstrated a favorable safety and pharmacokinetic profile in Phase 1 clinical studies, it unfortunately failed to show efficacy in a Phase 2 trial for the treatment of ALS, leading to the discontinuation of its development for this indication. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the science behind **Utreloxastat** and the broader field of ferroptosis inhibition in neurodegenerative diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. First-in-Human Studies of Pharmacokinetics and Safety of Utreloxastat (PTC857), a Novel 15-Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utreloxastat (PTC857) / PTC Therap [delta.larvol.com]
- 3. mndassociation.org [mndassociation.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Utreloxastat (PTC857, EPI-857)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831238#synonyms-for-utreloxastat-such-as-ptc857-and-epi-857]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com